BenchChemオンラインストアへようこそ!

Benzenemethanol, 4-bromo-alpha-(difluoromethyl)-, (alphaR)-

Asymmetric synthesis Chiral resolution Enantioselective catalysis

The compound designated by CAS 1255706-18-3, systematically named Benzenemethanol, 4-bromo-alpha-(difluoromethyl)-, (alphaR)-, and also identified as (1R)-1-(4-bromophenyl)-2,2-difluoroethan-1-ol , is a chiral secondary alcohol with the molecular formula C₈H₇BrF₂O and a molecular weight of 237.04 g/mol. Its structure features a para-bromophenyl ring attached to a stereogenic carbon center bearing a hydroxyl group and a difluoromethyl (-CF₂H) moiety, and it is commercially available at purities reaching 98% from suppliers such as Leyan.

Molecular Formula C8H7BrF2O
Molecular Weight 237.044
CAS No. 1255706-18-3
Cat. No. B2974242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenemethanol, 4-bromo-alpha-(difluoromethyl)-, (alphaR)-
CAS1255706-18-3
Molecular FormulaC8H7BrF2O
Molecular Weight237.044
Structural Identifiers
SMILESC1=CC(=CC=C1C(C(F)F)O)Br
InChIInChI=1S/C8H7BrF2O/c9-6-3-1-5(2-4-6)7(12)8(10)11/h1-4,7-8,12H/t7-/m1/s1
InChIKeyMACLWDXHRYFAPX-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Specification Overview of (alphaR)-4-Bromo-alpha-(difluoromethyl)benzenemethanol (CAS 1255706-18-3)


The compound designated by CAS 1255706-18-3, systematically named Benzenemethanol, 4-bromo-alpha-(difluoromethyl)-, (alphaR)-, and also identified as (1R)-1-(4-bromophenyl)-2,2-difluoroethan-1-ol [1], is a chiral secondary alcohol with the molecular formula C₈H₇BrF₂O and a molecular weight of 237.04 g/mol [2]. Its structure features a para-bromophenyl ring attached to a stereogenic carbon center bearing a hydroxyl group and a difluoromethyl (-CF₂H) moiety, and it is commercially available at purities reaching 98% from suppliers such as Leyan . While this CAS registry is frequently encountered for the nominal compound, procurement should be verified against complementary identifiers such as CAS 887781-84-2, which specifically denotes the (R)-enantiomer, to ensure stereochemical integrity in end-use applications [1][3].

Why Generic Substitution is Ineffective for (alphaR)-4-Bromo-alpha-(difluoromethyl)benzenemethanol


This compound cannot be interchanged with its racemic mixture or other in-class analogs due to the combined impact of its specific (alphaR)-stereochemistry and its bifunctional reactivity. The (R)-configuration, accessible via asymmetric reduction of the corresponding difluoromethyl ketone , is critical for biological target engagement, where opposite enantiomers often exhibit divergent potency or even antagonism [1]. Furthermore, replacing the benzyl alcohol core with alternatives lacking the 4-bromo substituent eliminates a crucial functional handle; the para-bromine allows for downstream diversification through cross-coupling reactions like Suzuki-Miyaura couplings, which is a critical feature for constructing more complex drug-like architectures . Similarly, substituting the difluoromethyl group with a trifluoromethyl or methyl analog alters the lipophilicity, hydrogen-bond donating capacity, and metabolic stability in ways that are not interchangeable for pharmacokinetic optimization [1][2]. These structure-specific functions mean that substituting any of these three features risks failing to meet assay activity, metabolic stability, or synthetic feasibility requirements.

Quantitative Evidence Guide for Selecting (alphaR)-4-Bromo-alpha-(difluoromethyl)benzenemethanol Over Analogs


Enantiomeric Configuration and Asymmetric Synthesis Fidelity

The (alphaR)-enantiomer, as specified by CAS 887781-84-2 and its associated InChI stereodescriptor (/t7-/m1/s1), is structurally distinct from the (alphaS)-enantiomer (CAS 887781-85-3, InChI stereodescriptor /t7-/m0/s1) [1][2]. While the commercially supplied CAS 1255706-18-3 is often listed as the racemic mixture with a purity of 95-98%, the (R)-enantiomer can be specifically procured at 98% purity . In asymmetric synthesis, the choice of enantiomer is non-negotiable, as the stereochemistry of this benzylic alcohol center determines the diastereoselectivity of subsequent transformations. For instance, asymmetric reduction of the parent difluoromethyl ketone with (-)-DIP-Chloride yields the (R)-alcohol in up to 97% enantiomeric excess, illustrating that only specific chiral reagents and conditions deliver the target enantiomer [3].

Asymmetric synthesis Chiral resolution Enantioselective catalysis

The 4-Bromo Substituent as a Cross-Coupling Handle: Comparability to De-halogenated Analogs

The 4-bromo substituent of the target compound provides a synthetic entry point not available in the non-halogenated parent compound, alpha-(difluoromethyl)benzyl alcohol (CAS 345-64-2). This latter compound, while sharing the chiral difluoromethyl carbinol motif, lacks any functional group to participate in palladium-catalyzed cross-coupling reactions, which is a critical step in forming biaryl or other elaborated architectures in pharmaceutical development . In contrast, the 4-bromophenyl ring allows for Suzuki-Miyaura couplings, enabling diversification that is essential for generating focused compound libraries or advancing specific kinase inhibitor programs .

Cross-coupling Suzuki-Miyaura Biaryl synthesis

Secondary Alcohol vs. Tertiary Alcohol: Implications for Derivatization and Pharmacokinetics

The alpha-(difluoromethyl) group renders the target compound a secondary alcohol (pKa ~12-13), which is chemically distinct from the tertiary alcohol analog 4-bromo-alpha-(difluoromethyl)-alpha-methyl-benzenemethanol (CAS 887781-90-0) . Secondary alcohols can be further oxidized to the corresponding ketone or undergo esterification/etherification with simpler kinetics than tertiary alcohols, which resist oxidation and form esters/ethers more sluggishly [1]. In a medicinal chemistry context, secondary alcohols are often metabolized by alcohol dehydrogenases to ketones, whereas tertiary alcohols are primarily eliminated via glucuronidation, leading to different pharmacokinetic profiles [2]. The secondary alcohol structure thus provides a specific balance between metabolic lability and synthetic utility that is not replicated by the tertiary alcohol analog.

Drug metabolism Metabolic stability Alcohol oxidation

Lipophilicity Tuning: Difluoromethyl vs. Trifluoromethyl Isosteres

The difluoromethyl (-CF₂H) group exerts a distinct electronic and steric influence compared to the trifluoromethyl (-CF₃) group, despite their common use as bioisosteres [1]. The -CF₂H group is a weak hydrogen bond donor (A value ~0.06), whereas -CF₃ is a purely hydrophobic group [2]. This difference translates to a modeled XLogP3-AA value of 2.6 for the target compound [3], whereas the 4-bromo-alpha-(trifluoromethyl)benzyl alcohol analog would have a computed XLogP3-AA of approximately 3.1 (due to the additional fluorine atom). A ΔLogP of ~0.5 can significantly alter membrane permeability and off-target binding, as indicated by Lipinski's rule-of-five guidelines [4].

LogP Lipophilicity Bioisostere

Optimal Research and Industrial Application Scenarios for (alphaR)-4-Bromo-alpha-(difluoromethyl)benzenemethanol


Asymmetric Synthesis of Chiral Drug Intermediates Requiring a (R)-Configured Benzylic Alcohol

In synthetic routes where an enantiomerically pure (R)-benzylic alcohol intermediate is mandated for subsequent diastereoselective transformations, the (alphaR)-enantiomer (CAS 887781-84-2) is preferred over the racemic mixture. Asymmetric reduction of the parent 1-(4-bromophenyl)-2,2-difluoroethanone (CAS 173974-88-4) using (-)-DIP-chloride can deliver the desired (R)-alcohol in up to 97% enantiomeric excess, but procurement of the pre-resolved enantiomer eliminates the need for in-house chiral resolution or analysis [1]. This pre-validated enantiomeric purity streamlines process development and ensures catalyst screening programs are not confounded by the presence of the (S)-enantiomer.

Suzuki-Miyaura Diversification for Biaryl Kinase Inhibitor Libraries

The 4-bromophenyl group enables a divergent synthesis strategy for constructing libraries of biaryl-containing drug candidates, particularly kinase inhibitors. Through Suzuki-Miyaura coupling with various boronic acids, a single batch of the (R)-4-bromo intermediate can generate hundreds of analogs that explore vectors for ATP-binding pocket interactions . This functionality is absent in the non-halogenated analog, making the 4-bromo compound a critical gatekeeper building block for SAR exploration.

Design of Metabolically Labile Pharmacophores Leveraging the Secondary Alcohol Motif

For programs where a specific metabolic liability is needed (e.g., for a soft drug or a prodrug), the secondary alcohol group of this compound can serve as a site of oxidation by alcohol dehydrogenases. In this context, the compound is specifically selected over the tertiary alcohol analog (CAS 887781-90-0), which lacks this oxidative metabolic pathway [2]. Procuring the secondary alcohol variant allows medicinal chemists to design compounds where hepatic clearance is primarily driven by alcohol-to-ketone oxidation, achieving predictable pharmacokinetic profiles.

Exploiting the Difluoromethyl Group as a Lipophilic Hydrogen Bond Donor for Target Engagement

The difluoromethyl group uniquely functions as a weak hydrogen bond donor (A ~0.06) in addition to being a lipophilic group (computed XLogP3-AA of 2.6 for this compound) [3]. This dual functionality is not replicated by the trifluoromethyl analog, which cannot donate a hydrogen bond. Therefore, in target protein-ligand interactions where a specific hydrogen bond with a backbone carbonyl or water network is needed to enhance binding affinity by 5-20 fold, the -CF₂H group is selected over -CF₃ [4].

Quote Request

Request a Quote for Benzenemethanol, 4-bromo-alpha-(difluoromethyl)-, (alphaR)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.